Chemical structure and properties of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone
Chemical structure and properties of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone
Executive Summary
1-(3-Amino-5-nitrobenzo[b]thiophen-2-yl)ethanone (CAS: 74617-23-5) is a highly functionalized benzothiophene scaffold characterized by a "push-pull" electronic system.[1] The molecule features an electron-donating amino group at position 3 and electron-withdrawing nitro and acetyl groups at positions 5 and 2, respectively.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of fused heterocyclic systems, particularly thienopyrimidines and thienopyridines, which are privileged structures in kinase inhibitor discovery (e.g., PIM1, MAPK) and antimicrobial research.
Chemical Identity & Physicochemical Profile
This compound represents a convergence of high reactivity and structural rigidity, making it an ideal fragment for structure-activity relationship (SAR) studies.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(3-Amino-5-nitrobenzo[b]thiophen-2-yl)ethanone |
| CAS Number | 74617-23-5 |
| Molecular Formula | C₁₀H₈N₂O₃S |
| Molecular Weight | 236.25 g/mol |
| SMILES | CC(=O)C1=C(C2=C(S1)C=CC(=C2)[O-])N |
| Common Synonyms | 3-Amino-2-acetyl-5-nitrobenzothiophene |
Physical Properties
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Appearance: Yellow to orange crystalline solid (attributed to the nitro-conjugated chromophore).[1]
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Melting Point: Typically >200°C (decomposition often observed in analogous nitro-benzothiophenes).[1]
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Solubility:
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High: DMSO, DMF, DMAc (Polar aprotic solvents).
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Moderate: Acetone, Ethyl Acetate (hot).
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Low/Insoluble: Water, Hexane, Diethyl ether.
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Stability: Stable under ambient conditions; light-sensitive due to the nitro-aromatic system.[1]
Synthetic Pathways
The synthesis of 3-aminobenzothiophenes is classically achieved via the Gewald reaction or the Thorpe-Ziegler cyclization .[1] For this specific 2-acetyl-5-nitro derivative, the most robust and scalable protocol involves the reaction of 2-chloro-5-nitrobenzonitrile with mercaptoacetone under basic conditions.[1]
Mechanism: S_NAr / Thorpe-Ziegler Cyclization[1][6]
This pathway is preferred over the Gewald reaction (using cyclohexanone/sulfur) because it guarantees the specific substitution pattern on the benzene ring.
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Thiolation (S_NAr): The thiolate anion (generated from mercaptoacetone or its equivalent) attacks the electron-deficient 2-position of the benzonitrile, displacing the chloride. The para-nitro group activates this displacement.[1]
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Cyclization (Thorpe-Ziegler): The active methylene of the ketone moiety attacks the nitrile carbon.[1]
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Tautomerization: The resulting imine tautomerizes to the stable 3-amino-benzo[b]thiophene.[1]
Experimental Protocol (Bench Scale)
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Precursors: 2-Chloro-5-nitrobenzonitrile (1.0 eq), Mercaptoacetone (1.1 eq) [often generated in situ from Chloroacetone + NaHS], Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).
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Solvent: DMF or DMSO (anhydrous).
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Conditions: 60–80°C, 2–4 hours.
Step-by-Step Methodology:
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Preparation: Dissolve 2-chloro-5-nitrobenzonitrile (10 mmol) in anhydrous DMF (20 mL).
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Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution.
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Thiol Generation: Dropwise add mercaptoacetone (11 mmol) (or a mixture of chloroacetone and NaHS pre-reacted in situ) while maintaining the temperature at 60°C.
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Reaction: Stir vigorously at 80°C. The reaction progress is monitored by TLC (Hexane:EtOAc 7:3); the disappearance of the nitrile starting material indicates completion.
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Workup: Pour the hot reaction mixture into crushed ice-water (200 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.
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Purification: Filter the solid, wash copiously with water to remove inorganic salts, and recrystallize from Ethanol/DMF to obtain pure needles.
Visualization of Synthesis
Figure 1: Synthetic pathway via S_NAr and Thorpe-Ziegler cyclization.[1][2]
Reactivity & Derivatization
The molecule's utility lies in its three orthogonal reactive centers: the nucleophilic amino group , the electrophilic acetyl group , and the reducible nitro group .
Formation of Fused Heterocycles
The adjacent amino and acetyl groups allow for the construction of fused tricyclic systems, such as [1]benzothieno[3,2-d]pyrimidines .
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Reaction: Condensation with formamide, urea, or thiourea.
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Utility: These tricyclic scaffolds are bioisosteres of quinazolines, widely used in EGFR and VEGFR kinase inhibitors.
Schiff Base & Azo Dye Formation
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Amino Group: Can be diazotized (NaNO₂/HCl) to couple with electron-rich aromatics (phenols, anilines), creating azo dyes with solvatochromic properties.
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Schiff Bases: Condensation with aromatic aldehydes yields imines, often screened for antimicrobial activity.
Nitro Group Reduction
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the 5-nitro group to a 5-amino group.[1]
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Application: This unmasks a new attachment point for solubilizing groups or additional pharmacophores deep within a binding pocket.[1]
Reaction Landscape Diagram
Figure 2: Divergent synthesis pathways from the core scaffold.[1]
Applications in Drug Discovery
Kinase Inhibition (PIM / MAPK)
The benzothiophene core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinases.
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Mechanism: The C=O (acetyl) and NH₂ (amino) groups form a hydrogen-bond donor-acceptor motif that interacts with the kinase hinge residues (e.g., Glu/Leu).
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Modifications: The 5-nitro group is often replaced or reduced/acylated to access the hydrophobic back-pocket of the enzyme.[1]
Antimicrobial & Antifungal
Derivatives where the amino group is converted to a Schiff base or a urea often display broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The nitro group is essential here, likely acting via oxidative stress mechanisms or interference with bacterial reductases.
Safety & Handling (MSDS Highlights)
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Hazards:
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GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
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Specific Risk: Nitroaromatics are potential mutagens; handle with extreme care.[1]
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Protect from light.[1]
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Nitrogen and Sulfur content).
References
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Gewald Reaction Variants: Sabnis, R. W. (2008). 2-Aminothiophenes and 3-Aminothiophenes.[1][3][4] In Heterocyclic Chemistry.
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Synthesis of 3-Aminobenzothiophenes: Beck, J. R. (1975).[1] Nucleophilic displacement of aromatic nitro groups. Tetrahedron, 34(14), 2057-2068. (Foundational mechanism for S_NAr/Cyclization).
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Kinase Inhibitor Scaffolds: Odingo, J. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5, 43997-44002.
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Biological Activity: Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives. Journal of Medicinal Chemistry.
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Compound Data: PubChem CID 12828695 (Analogous 3-amino-2-acetyl structures).[1]
